k-252a

描述

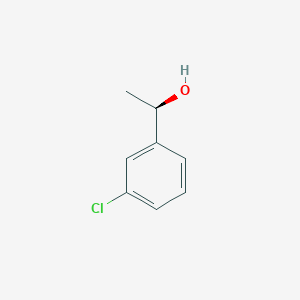

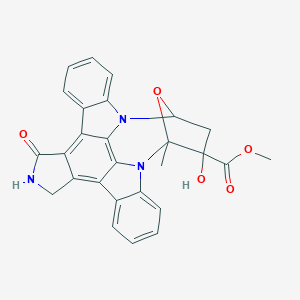

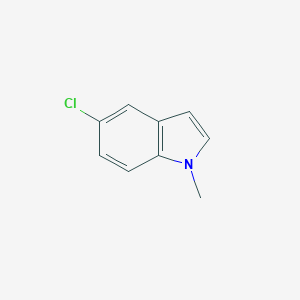

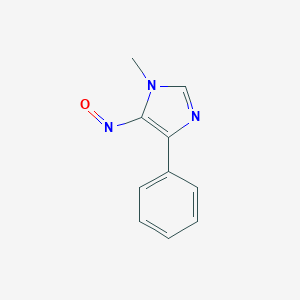

K-252a is an alkaloid isolated from Nocardiopsis bacteria . It is a staurosporine analog that acts as a protein kinase inhibitor . It targets a wide range of protein kinases with IC 50 values between 3 and 25nM and the neurotrophin receptor -tropomyosin receptor kinase . It is also used to inhibit protein kinases involved in cell signaling processes .

Synthesis Analysis

K-252a consists of K-252c and the unusual dihydrostreptose moiety, linked together with oxidative and glycosidic C–N bonds . A complete sequence of an approximately 45 kb genomic fragment harboring the gene cluster for the biosynthesis of indolocarbazole alkaloids in Nocardiopsis sp. K-252 (NRRL15532) has been reported . A concise synthesis of the indolocarbazole alkaloid K-252c starting from a commercial toluidine starting material has also been reported .Molecular Structure Analysis

K-252a represents a structurally unique indolocarbazole glycoside . It consists of K-252c and the unusual dihydrostreptose moiety, linked together with oxidative and glycosidic C–N bonds . The molecular formula of K-252a is C27H21N3O5 .Chemical Reactions Analysis

The biosynthesis of K-252a involves several critical genes discovered in the sequence of 35 open reading frames . A multigene expression cassette containing the K-252c biosynthetic genes was constructed and successfully overexpressed in Escherichia coli to yield soluble proteins for cell-free tandem enzymatic assays .Physical And Chemical Properties Analysis

K-252a forms explosive mixtures with air on intense heating . It is chemically stable under standard ambient conditions (room temperature) .科学研究应用

神经退行性疾病:K-252a促进大鼠胚胎纹状体和基底前脑培养中的细胞存活、神经突起生长和乙酰胆碱转移酶活性增加。这表明了神经退行性疾病的潜在治疗靶点(Glicksman等,1995)。

神经营养活性:K-252a的衍生物增强神经营养活性,在胆碱能神经元中防止退化,并在体内模型中减少发育性程序性细胞死亡(Kaneko et al., 1997)。

细胞分化:K-252a增强表皮生长因子(EGF)和碱性成纤维细胞生长因子(bFGF)诱导的PC12细胞神经突起生长,表明细胞外信号调节激酶(Erks)在PC12分化中的作用(Isono et al., 1994)。

神经生长因子(NGF)研究:K-252a选择性地抑制NGF对PC12细胞的作用,为研究需要NGF的过程提供了新工具(Koizumi et al., 1988)。

信号转导调节:K-252化合物可作为开发高度选择性化合物的引导化合物,用于抑制或增强单个神经营养因子的传导机制,有助于研究神经营养因子的功能和治疗应用(Knüsel & Hefti,1992)。

原癌基因调节:K-252a抑制NGF在PC12细胞中诱导的原癌基因c-fos的转录增加(Lazarovici等,1989)。

酶抑制:K-252a抑制平滑肌肌球蛋白轻链激酶,影响其Ca2+依赖性活性、超沉淀和磷酸化(Nakanishi et al., 1988)。

细胞周期研究:在大鼠成纤维细胞中诱导DNA再复制,不经有丝分裂,产生四倍体细胞(Usui et al., 1991)。

植物细胞研究:K-252a影响植物细胞中激发子信号传导的蛋白磷酸化(Felix et al., 1991)。

蛋白激酶抑制:它是蛋白激酶C和环核苷酸依赖性蛋白激酶的非选择性抑制剂(Kase et al., 1987)。

神经元存活:K-252a促进脊髓后神经节和睫状神经节神经元的长期存活(Borasio, 1990)。

激酶阻断:通过阻断两种独立激酶的活化,抑制PC12细胞中MAP2和Kemptide的NGF刺激磷酸化(Smith等,1989)。

治疗潜力:K-252a表现出强大的神经保护和广泛的抗癌活性,暗示了潜在的治疗应用(Chiu et al., 2009)。

安全和危害

属性

IUPAC Name |

methyl 16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N3O5/c1-26-27(33,25(32)34-2)11-18(35-26)29-16-9-5-3-7-13(16)20-21-15(12-28-24(21)31)19-14-8-4-6-10-17(14)30(26)23(19)22(20)29/h3-10,18,33H,11-12H2,1-2H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZFSFOOLUUIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869290 | |

| Record name | Methyl 6-hydroxy-5-methyl-13-oxo-5,6,7,8,14,15-hexahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

k-252a | |

CAS RN |

97161-97-2, 99533-80-9 | |

| Record name | Staurosporine aglycone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097161972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | K252a | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl (15S,16R,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.1¹�,¹�.0²,�.0�,²�.0�,¹³.0¹�,²�.0²�,²�]octacosa-1(26),2(6),7(27),8(13),9,11,20(25),21,23-nonaene-16-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenzo[b,j]fluoranthene](/img/structure/B48543.png)

![3,4-Dichlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48546.png)